4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole
Description
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS2/c1-7(2)3-5-10-8-9-4-6-11-8/h3H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNXQYRYJJCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NCCS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole typically involves the reaction of 3-methylbut-2-enylsulfanyl with a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance, a study found that thiazole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some derivatives achieving IC50 values in the low micromolar range .
| Compound | IC50 (MCF-7) | IC50 (HepG2) |
|---|---|---|
| 4a | 2.57 µM | 7.26 µM |
| Staurosporine (control) | 6.77 µM | 8.40 µM |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Various studies have demonstrated that thiazole derivatives possess activity against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of pathogens.
Agricultural Applications
In agriculture, compounds like this compound are being explored as potential fungicides or herbicides due to their ability to inhibit the growth of certain plant pathogens. The thiazole ring is known to interfere with cellular processes in fungi, suggesting that derivatives can be designed to enhance efficacy and specificity in agricultural applications.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing novel thiazole derivatives from thiosemicarbazones and evaluating their biological activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), confirming their structures and supporting their potential as anticancer agents .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of thiazole derivatives in animal models of cancer. Results indicated that certain derivatives significantly reduced tumor size compared to controls, further validating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thiazoline derivatives vary primarily in their substituents, which influence electronic, steric, and pharmacokinetic properties. Key structural analogs include:
However, removal of functional groups (e.g., methyl or nitrogen) in analogs like DMDFT and DADMDFT significantly reduces biological efficacy, underscoring the importance of substituent design .
Physicochemical Properties
Melting points and spectral data reflect substituent impacts:
Key Insight : Aromatic substituents (e.g., bromophenyl in 2-2b) correlate with higher melting points, while alkyl or flexible chains (e.g., acetamide in ) may lower thermal stability .
Biological Activity
4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole, a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its thiazole ring and a substituent thioether group, exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 144.24 g/mol. The presence of the thiazole ring contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of thiazole compounds were synthesized and tested against various cancer cell lines (A549, MCF-7, SKOV3). These compounds demonstrated significant cytotoxicity with IC50 values less than 10 μg/mL. Notably, derivatives with specific substitutions showed enhanced activity against MCF-7 cells, indicating that structural modifications can lead to improved therapeutic efficacy .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 5c | MCF-7 | 1.14 |
| 5d | MCF-7 | 2.41 |
| Other derivatives | A549 | <10 |
| Other derivatives | SKOV3 | <10 |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, thiazole derivatives have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro . This suggests potential applications in treating inflammatory diseases.
Study on Anticancer Properties
A study published in PubMed evaluated a new series of thiazole derivatives for their anticancer activity. The results indicated that certain compounds significantly inhibited tubulin polymerization and induced apoptosis in cancer cells without affecting normal cells at therapeutic concentrations . This finding underscores the selective toxicity of these compounds towards cancerous cells.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that specific structural modifications enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
